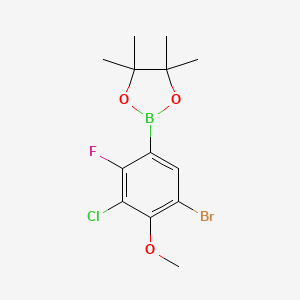

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

Description

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a multifunctional arylboronic ester with a complex substitution pattern. Its structure features bromo, chloro, fluoro, and methoxy groups on a phenyl ring, which is conjugated to a pinacol boronate ester group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The combination of electron-withdrawing halogens (Br, Cl, F) and an electron-donating methoxy group creates unique electronic and steric properties, influencing its reactivity, solubility, and stability. Such derivatives are critical in pharmaceutical and materials science research, particularly for synthesizing complex molecules with tailored electronic profiles.

Properties

IUPAC Name |

2-(5-bromo-3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrClFO3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)9(16)10(7)17/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAOLDYWZFETLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)Cl)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Boronation Strategy

This method employs directed ortho-lithiation of a halogenated aryl substrate followed by boronation. For example, 2-chloro-6-fluoroanisole (2,6-CFA) has been lithiated at -65°C using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME). Subsequent treatment with trimethyl borate (B(OMe)₃) yields the boronate intermediate, which is hydrolyzed to the boronic acid.

Key considerations :

-

Temperature control : Lithiation at ≤-65°C minimizes side reactions.

-

Directing groups : Methoxy and halogen substituents guide lithiation to the para position.

-

Substrate specificity : Starting materials like 5-bromo-3-chloro-2-fluoro-4-methoxyiodobenzene may require tailored halogenation sequences to install substituents.

Miyaura Borylation

Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) offers a robust alternative. For instance, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized using Pd(dppf)Cl₂ and KOAc in 1,4-dioxane at 90°C. This method avoids extreme temperatures but requires precise catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand).

Advantages :

Esterification with Pinacol

The boronic acid is converted to its pinacol ester via acid-catalyzed condensation.

Standard Esterification Protocol

A mixture of boronic acid and pinacol (2,3-dimethyl-2,3-butanediol) in toluene is refluxed with azeotropic water removal. For example, 4-chloro-2-fluoro-3-methoxyphenylboronic acid was esterified in methyl isobutyl ketone (MIBK) at 80°C, yielding the pinacol ester in >85% purity.

Optimization parameters :

One-Pot Synthesis

Recent patents describe tandem borylation-esterification workflows. In one approach, the crude boronic acid from Miyaura borylation is directly treated with pinacol in MIBK, avoiding isolation. This reduces degradation risks for electron-deficient boronic acids.

Comparative Analysis of Methods

Purification and Characterization

-

Crystallization : The pinacol ester is often isolated by cooling the reaction mixture, yielding crystalline solids.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves residual pinacol.

-

Analytical data : Key characterization includes ¹H/¹³C NMR, HRMS, and X-ray crystallography (for regiochemical confirmation).

Industrial-Scale Considerations

-

Solvent recovery : MIBK and toluene are recycled via distillation.

-

Safety protocols : Handling of n-BuLi and boron trifluoride etherates mandates inert atmosphere and rigorous moisture exclusion.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester in the Suzuki–Miyaura reaction involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester with structurally related phenylboronic acid pinacol esters, focusing on substituent effects, solubility, reactivity, and stability.

Table 1: Structural and Physical Properties

Key Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The target compound’s bromo, chloro, and fluoro substituents enhance electrophilicity at the boron center, facilitating oxidative addition in cross-couplings. However, steric hindrance from multiple halogens may slow transmetallation compared to less substituted analogs (e.g., 5-chloro-2-fluoro derivative) . This mixed electronic profile contrasts with purely EWG-bearing esters (e.g., 4-nitrophenyl analog), which exhibit faster reaction kinetics with Pd catalysts .

Solubility Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . The target compound’s solubility aligns with this trend, showing high solubility in chloroform but lower in hydrocarbons. Comparatively, esters with polar substituents (e.g., 4-nitro or cyano groups) demonstrate higher solubility in polar aprotic solvents like acetone .

Stability and Hydrolysis Resistance The presence of halogens (Br, Cl, F) enhances hydrolytic stability by withdrawing electron density from the boron atom, reducing susceptibility to nucleophilic attack. This stability exceeds that of esters with EDGs (e.g., methoxy or ethoxy derivatives) . Kinetic studies on 4-nitrophenylboronic acid pinacol ester reveal rapid reaction with H₂O₂, forming phenolic byproducts . The target compound’s halogenation likely slows similar oxidative degradation.

This contrasts with less hindered analogs like 5-bromo-2,3-methylenedioxy derivatives, which retain planar geometry for efficient Pd coordination .

Table 2: Reactivity and Stability

| Compound Name (CAS) | Cross-Coupling Efficiency | Hydrolysis Stability | Oxidation Resistance |

|---|---|---|---|

| Target compound | Moderate | High | High |

| 4-Nitrophenylboronic acid pinacol ester | High | Low | Low |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | Moderate-High | Moderate | Moderate |

| 2-Cyano-4-fluorobenzeneboronic acid pinacol ester | High | Moderate | Low |

Biological Activity

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of organoboron compounds known for their diverse applications, including in drug design and synthesis.

- Molecular Formula : C13H18BClBrF O3

- Molecular Weight : 356.45 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound features a phenyl ring substituted with bromine, chlorine, fluorine, and methoxy groups, along with a boronic acid pinacol ester moiety.

Boronic acids and their derivatives often act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with diols. This mechanism is crucial in the development of compounds targeting specific biological pathways, particularly in cancer therapy and antibacterial applications.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Compounds similar to this compound have been reported to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, which is significant for treating infections in immunocompromised patients .

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Antibacterial Efficacy :

Comparative Analysis

The following table summarizes the biological activities of various boronic acid derivatives compared to this compound:

| Compound Name | IC50 (nM) | Activity Type | Target Organism/Cell Line |

|---|---|---|---|

| 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic | TBD | Anticancer | Breast Cancer Cell Lines |

| Related Boronic Acid Derivative | 6.74 | Anticancer | Breast Cancer Cell Lines |

| Similar Boronic Acid Compound | TBD | Antibacterial | Pseudomonas aeruginosa |

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing polyhalogenated biaryls for pharmaceutical intermediates. The pinacol ester group stabilizes the boronic acid, enabling long-term storage and handling under ambient conditions. Reaction protocols typically involve Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and polar aprotic solvents like THF or DMF .

Q. How do the substituents (Br, Cl, F, OMe) influence its reactivity?

- Halogens (Br, Cl, F) : Electron-withdrawing effects reduce electron density at the boron center, potentially slowing transmetallation but improving stability. Steric hindrance from ortho-substituents (e.g., Cl, F) can direct coupling to para positions .

- Methoxy (OMe) : The electron-donating group enhances solubility in polar solvents and may stabilize intermediates via resonance .

Q. What analytical methods are used to confirm its identity and purity?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and boron integration (¹⁹F NMR distinguishes fluorinated isomers) .

- HPLC-MS : Quantifies purity and detects hydrolysis byproducts (e.g., free boronic acid) .

- X-ray crystallography (if crystalline): Resolves steric and electronic effects of substituents .

Advanced Research Questions

Q. How can reaction efficiency be optimized in aqueous or protic media?

- Catalyst Selection : Water-soluble ligands (e.g., sulfonated phosphines) or nanoparticles enhance Pd dispersion in biphasic systems.

- Oxidative Activation : H₂O₂ (0.1–1.0 eq.) accelerates hydrolysis of the pinacol ester to the reactive boronic acid, as shown in kinetic studies of analogous compounds .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent premature ester hydrolysis while facilitating transmetallation .

Q. What strategies address regioselectivity challenges in cross-coupling with polyhalogenated partners?

- Steric Control : Bulky substituents (e.g., Cl at C3) direct coupling to less hindered positions.

- Electronic Effects : Electron-deficient aryl halides (e.g., p-CF₃) couple preferentially with electron-rich boronic esters.

- Catalyst Tuning : PdCl₂(dppf) or N-heterocyclic carbene (NHC) ligands improve selectivity for sterically congested substrates .

Q. How do stability and decomposition pathways impact long-term storage?

- Hydrolysis : The pinacol ester hydrolyzes to boronic acid in humid environments, detectable via ¹¹B NMR (δ ~30 ppm for ester vs. ~28 ppm for acid).

- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition >150°C, necessitating storage at 2–8°C under argon .

- Contradictions in Safety Data : While some SDSs lack hazard classifications (e.g., ), structurally similar compounds ( ) show irritant properties (H315/H319), warranting glovebox use and moisture-free handling .

Q. What are the limitations in using this compound for heterocycle synthesis?

- Competitive Protodeboronation : Electron-deficient arylboronates (due to F, Cl) are prone to protodeboronation under acidic conditions. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.